Mycosamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R)-3-amino-2,4,5-trihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-3(9)6(11)5(7)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSSDPFTHGBSDX-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@@H](C=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954473 | |
| Record name | 3-Amino-3,6-dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32817-12-2, 527-38-8 | |
| Record name | Mycosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32817-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3,6-dideoxymannose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mycosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032817122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-3,6-dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYCOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KHW2634R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mycosamine Biosynthetic Pathways and Enzymology
Precursor Metabolism and Initial Transformations to Mycosamine
The pathway for this compound synthesis initiates with a nucleotide-activated sugar, which undergoes a series of modifications to introduce the deoxy and amino functionalities.
GDP-mannose serves as the primary biosynthetic entry point for this compound synthesis. ucd.ienih.govntnu.nonih.govresearchgate.netresearchgate.net This activated sugar is typically channeled from primary metabolism, as the genes for its biosynthesis are generally not found within the polyene macrolide gene clusters themselves. ntnu.noresearchgate.net The importance of GDP-mannose is underscored by the fact that polyene macrolide biosynthetic gene clusters consistently contain genes encoding enzymes that act on this precursor. nih.govntnu.noresearchgate.netresearchgate.net
The initial committed step in this compound biosynthesis is catalyzed by GDP-mannose 4,6-dehydratase enzymes. ucd.ienih.govntnu.nonih.govresearchgate.netresearchgate.netencyclopedia.pubnih.govresearchgate.net These enzymes convert GDP-mannose into GDP-4-keto-6-deoxymannose. ucd.ienih.govnih.govresearchgate.netencyclopedia.pubnih.govresearchgate.netresearchgate.netucd.ie
Examples of these dehydratases include AmphDIII from Streptomyces nodosus (producer of amphotericin B) and NysDIII from Streptomyces noursei (producer of nystatin). ucd.ienih.govntnu.nonih.govresearchgate.netencyclopedia.pubnih.govresearchgate.net Studies involving the deletion of the amphDIII gene in S. nodosus have resulted in the accumulation of amphoteronolides, confirming its essential role in this compound biosynthesis. nih.gov Furthermore, recombinant NysDIII protein expressed in Escherichia coli has been shown to exhibit in vitro GDP-mannose 4,6-dehydratase activity, converting GDP-mannose to GDP-4-keto-6-deoxymannose. nih.gov
The following table summarizes the key GDP-mannose 4,6-dehydratases involved in this compound biosynthesis:
| Enzyme Name | Source Organism | Role in this compound Biosynthesis |
| AmphDIII | Streptomyces nodosus | Catalyzes conversion of GDP-mannose to GDP-4-keto-6-deoxymannose. ucd.ienih.govnih.govucd.ie |
| NysDIII | Streptomyces noursei | Catalyzes conversion of GDP-mannose to GDP-4-keto-6-deoxymannose. nih.govntnu.nonih.gov |
| CanM/FscMIII | Streptomyces griseus (candicidin/FR-008 producer) | Homologous GDP-mannose 4,6-dehydratase. nih.govresearchgate.netresearchgate.netcore.ac.uk |
| PimJ | Streptomyces natalensis (pimaricin producer) | Homologous GDP-mannose 4,6-dehydratase. nih.govresearchgate.netresearchgate.netresearchgate.net |
Intermediate Structures and Proposed Stereochemical Steps
Following the initial dehydration, the pathway involves specific intermediate structures and critical stereochemical transformations.
GDP-4-keto-6-deoxymannose is the direct product of the GDP-mannose 4,6-dehydratase activity. ucd.ienih.govnih.govresearchgate.netencyclopedia.pubnih.govresearchgate.netresearchgate.netucd.ie This intermediate is a crucial branch point in the biosynthesis of various deoxyhexoses, including this compound and perosamine. ucd.ieencyclopedia.pubresearchgate.net
A key step in the this compound pathway, after the formation of GDP-4-keto-6-deoxymannose, is its conversion to GDP-3-keto-6-deoxymannose. ucd.ienih.govnih.govresearchgate.netencyclopedia.pubresearchgate.netucd.ie The mechanism of this 3,4-ketoisomerization has been a subject of investigation, with evidence suggesting both enzymatic and spontaneous possibilities. ucd.ieencyclopedia.pubresearchgate.netnih.govresearchgate.netresearchgate.netucd.ie
Spontaneous Isomerization : In vitro studies have provided NMR evidence for the spontaneous conversion of GDP-4-keto-6-deoxymannose to GDP-3-keto-6-deoxymannose. ucd.ieencyclopedia.pubnih.govresearchgate.net This suggests that this step might not require an enzyme in vivo. ucd.ieencyclopedia.pubresearchgate.netnih.govresearchgate.net Similar spontaneous 3,4-ketoisomerization has been observed for dTDP-4-keto-6-deoxyglucose, an intermediate in other deoxyhexose biosyntheses. ucd.ie
Enzymatic Possibility : Despite in vitro spontaneity, the existence of enzymes that catalyze similar 3,4-ketoisomerization reactions in other pathways (e.g., Tyl1a in mycaminose (B1220238) biosynthesis) suggests that an enzyme might be involved in this compound biosynthesis, even if it hasn't been definitively identified within this compound gene clusters. ucd.ieencyclopedia.pub Bioinformatic analyses of genome sequences have not yet resolved this issue, as no gene for a GDP-4-keto-6-deoxymannose 3,4-isomerase has been consistently found within polyene macrolide biosynthetic gene clusters. researchgate.netresearchgate.netucd.ie It is hypothesized that such an enzyme, if it exists, might be located outside the this compound-specific gene cluster or the isomerization occurs spontaneously. researchgate.net
The final step in the biosynthesis of GDP-mycosamine involves a transamination reaction. ucd.ienih.govnih.govresearchgate.netencyclopedia.pubnih.govresearchgate.netresearchgate.netucd.ieresearchgate.net This reaction converts GDP-3-keto-6-deoxymannose to GDP-mycosamine. ucd.ienih.govnih.govresearchgate.netucd.ieresearchgate.net
This transamination is catalyzed by aminotransferases, such as AmphDII from S. nodosus and NysDII from S. noursei. ucd.ienih.govntnu.nonih.govresearchgate.netencyclopedia.pubnih.govresearchgate.netucd.ieresearchgate.net These enzymes are homologous to perosamine synthases, which catalyze the conversion of GDP-4-keto-6-deoxymannose to GDP-perosamine in other pathways. nih.govresearchgate.netencyclopedia.pub Experimental inactivation of nysDII in S. noursei led to the production of nystatinolide, the non-glycosylated aglycone, confirming its role in this compound biosynthesis. nih.govntnu.no Complementation experiments with nysDII in trans partially restored nystatin (B1677061) biosynthesis. nih.gov
The following table details the key aminotransferases involved in the terminal step of this compound biosynthesis:
| Enzyme Name | Source Organism | Substrate | Product |
| AmphDII | Streptomyces nodosus | GDP-3-keto-6-deoxymannose | GDP-mycosamine ucd.ienih.govnih.govnih.govucd.ieresearchgate.net |
| NysDII | Streptomyces noursei | GDP-3-keto-6-deoxymannose | GDP-mycosamine nih.govntnu.noresearchgate.netnih.gov |
| CanA/FscMII | Streptomyces griseus (candicidin/FR-008 producer) | GDP-3-keto-6-deoxymannose | GDP-mycosamine researchgate.netresearchgate.netcore.ac.uk |
| PimC | Streptomyces natalensis (pimaricin producer) | GDP-3-keto-6-deoxymannose | GDP-mycosamine researchgate.netresearchgate.net |
| RimE/RimF | Streptomyces rimosus (rimocidin producer) | GDP-3-keto-6-deoxymannose | GDP-mycosamine nih.govresearchgate.net |
Mycosamine Glycosylation and Bioconjugation in Natural Product Assembly
Glycosyltransferase-Mediated Attachment of Mycosamine to Aglycones
The attachment of this compound to the polyketide backbone, or aglycone, of natural products is primarily catalyzed by a diverse group of enzymes known as glycosyltransferases (GTases) wikipedia.orgwikipedia.org. This glycosylation step represents a critical post-polyketide synthase (PKS) tailoring modification, essential for the maturation and bioactivity of these compounds wikipedia.orgscitoys.comgoogle.com.
Specificity and Substrate Promiscuity of Mycosaminyltransferases (e.g., AmphDI, NysDI)
Among the mycosaminyltransferases, AmphDI from Streptomyces nodosus (amphotericin B producer) and NysDI from Streptomyces noursei (nystatin producer) are well-characterized examples wikipedia.orgwikipedia.orguni.lu. In in vitro studies, these enzymes exhibit a narrow sugar substrate specificity, primarily recognizing GDP-D-mannose and GDP-L-gulose from a panel of 21 synthetic GDP-sugars, but notably not GDP-perosamine wikipedia.orguni.lu. This stringent sugar specificity suggests a highly selective recognition mechanism for the activated this compound donor.
Conversely, AmphDI and NysDI demonstrate some tolerance towards their aglycone substrates. They are capable of utilizing various polyene macrolide aglycones, including amphotericin B, nystatin (B1677061) A1, candicidin (B1668254) members, and pimaricin, indicating a degree of promiscuity regarding the macrolactone acceptor structure uni.lu.
Despite sharing significant sequence identity (57-62%), this compound-specific glycosyltransferases like AmphDI and perosamine-specific glycosyltransferases such as PerDI (involved in perimycin (B1143787) biosynthesis) exhibit distinct substrate specificities dsmz.deuni.luresearchgate.net. For instance, PerDI does not perosaminylate amphoteronolides, highlighting that sequence homology alone is not always predictive of substrate range dsmz.deuni.lu. Efforts to engineer these enzymes through domain swapping and directed evolution have shown promise in expanding their substrate promiscuity, offering avenues for generating novel glycosylated natural product analogs wikipedia.orguni.luresearchgate.net.
Table 1: Substrate Specificity of Key Mycosaminyltransferases
| Glycosyltransferase | Primary Sugar Donor Specificity | Aglycone Promiscuity | Notes |
| AmphDI | GDP-D-mannose, GDP-L-gulose wikipedia.orguni.lu | Amphotericin B, Nystatin A1, Candicidin, Pimaricin uni.lu | Stringent sugar specificity, some aglycone tolerance uni.lu |
| NysDI | GDP-D-mannose, GDP-L-gulose uni.lu | Nystatin A1, Amphotericin B, Candicidin, Pimaricin uni.lu | Stringent sugar specificity, some aglycone tolerance uni.lu |
| PerDI | GDP-perosamine wikipedia.org | Perimycin aglycones wikipedia.org | Does not perosaminylate amphoteronolides despite sequence identity with AmphDI dsmz.deuni.lu |
Stereochemical Outcomes of Glycosidic Bond Formation
The glycosidic bond formed during this compound attachment is typically a β-glycosidic linkage wikipedia.org. In the case of nystatin, this compound is attached to the C-19 carbon of the macrolactone ring via a β-glycosidic bond, specifically referred to as a β-1,2-cis linkage wikipedia.orgwikipedia.org. Glycosyltransferases facilitate this bond formation through a coupling reaction involving a nucleophilic hydroxyl group on the aglycone and an electrophilic activated sugar donor (e.g., GDP-mycosamine) uni.lu. The enzymatic catalysis ensures a specific stereochemical outcome, often involving a retention of configuration at the anomeric carbon of the sugar uni.lu.
Role of this compound in Post-Polyketide Synthase Tailoring Modifications
This compound incorporation is a critical late-stage modification in the biosynthesis of polyene macrolides, occurring after the core macrolactone ring has been assembled by the PKS machinery wikipedia.orgwikipedia.orgscitoys.comgoogle.comnih.gov. This glycosylation step often occurs in conjunction with other tailoring modifications, such as cytochrome P450-mediated oxidation of an exocyclic methyl group to a carboxylic acid, although the precise order of these modifications can vary wikipedia.orgnih.gov.
The presence of the this compound moiety is paramount for the biological activity of these natural products. Studies have unequivocally demonstrated that the removal of this compound from polyene macrolides, such as amphotericin B and natamycin, leads to a significant reduction or complete abolition of their antifungal activity and sterol binding capacity wikipedia.orgwikipedia.orgwikipedia.org. This compound is directly involved in promoting the binding interaction with sterols, which is considered a primary mechanism of action for these compounds wikipedia.orgwikipedia.org.
Table 2: Impact of this compound on Polyene Macrolide Activity
| Polyene Macrolide | This compound Presence | Antifungal Activity | Sterol Binding | Ion Channel Formation |
| Amphotericin B | Present | Active wikipedia.org | Essential wikipedia.orgwikipedia.org | Essential wikipedia.orgwikipedia.org |
| Amphotericin B | Absent | Dramatically reduced/abolished wikipedia.orgwikipedia.org | Abolished wikipedia.orgwikipedia.org | Abolished wikipedia.orgwikipedia.org |
| Natamycin | Present | Active wikipedia.org | Essential wikipedia.org | Does not permeabilize membranes wikipedia.org |
| Natamycin | Absent | Abolished wikipedia.org | Not specified wikipedia.org | Not specified wikipedia.org |
Contributions of this compound to the Molecular Architecture of Glycosylated Natural Products
The aminosugar contributes to the formation of polar interactions within the molecule and with biological membranes. These interactions are proposed to stabilize the putative ion channel complexes formed by polyenes, anchor the compounds to the lipid bilayer, and facilitate their crucial interaction with sterols like ergosterol (B1671047) in fungal cell membranes wikipedia.orgwikipedia.org. The amphoteric nature of compounds like amphotericin B, arising from the presence of both a carboxylic acid and the amine-containing this compound, is critical for their function wikipedia.org.
Synthetic Chemistry and Derivatization Strategies for Mycosamine
Chemical Synthesis of Mycosamine and its Analogues
The chemical synthesis of this compound and its analogues involves overcoming significant challenges due to its complex stereochemistry and the need for efficient, scalable methodologies.
Total Synthesis Methodologies for this compound Building Blocks
This compound is a dideoxyaminosugar present in polyene macrolide antibiotics such as amphotericin B and nystatin (B1677061). wikidata.org The development of scalable and high-yielding synthetic routes for this compound donors has been a focus, with efforts directed at minimizing purification steps through the careful selection of protecting groups. wikidata.org A modular synthetic strategy has been employed for the assembly of amphotericin B analogues, emphasizing the efficient, gram-scale synthesis of its various subunits. wikidata.org
In the context of biosynthesis, the formation of GDP-α-D-mycosamine is proposed to involve an isomerization of GDP-4-keto-6-deoxy-α-D-mannose to GDP-3-keto-6-deoxy-α-D-mannose, followed by a transamination reaction catalyzed by this compound synthase. researchgate.net Interestingly, certain biosynthetic pathways for this compound, such as those found in vancoresmycin, lack a gene encoding a 3,4-ketoisomerase, suggesting that this ketoisomerization step might occur non-enzymatically in vivo. researchgate.net
Strategies for Stereoselective Glycosylation with this compound Donors
Stereoselective glycosylation, particularly the formation of β-glycosides with this compound, presents a significant synthetic challenge, often representing the final hurdle in the total synthesis of macrolides. nih.gov This difficulty arises partly from the axial orientation of the alcohol at the C2 position of this compound. nih.gov
More advanced methods for achieving β-selective glycosylations with D-mycosamine have been developed, including both intramolecular aglycon delivery (IAD) and intermolecular SN2 displacement approaches. nih.govmims.com In IAD reactions, various anomeric donors such as sulfoxides, sulfides, selenides, and fluorides have been successfully utilized. nih.govmims.com An α-bromo ketone derived from protected this compound has also been employed in intermolecular SN2 glycosylation reactions. nih.govmims.com These methodologies are extensions of established techniques for β-mannosides and are anticipated to facilitate the attachment of β-D-mycosamine to a diverse range of alcohol acceptors. nih.gov The strategic placement of protecting groups in carbohydrate chemistry is critical for controlling the stereoselectivity of glycosylation, with C-2 acyl neighboring-group participation being a well-studied mechanism for forming 1,2-trans glycosidic bonds. mims.com The this compound residue in polyene macrolides typically forms a β-1,2-cis glycosidic linkage, which is notoriously challenging to synthesize stereoselectively and is also known as a β-mannose linkage. nih.gov
Derivatization of this compound and this compound-Containing Conjugates
Derivatization strategies for this compound and its conjugates aim to modify the molecule's properties, often to improve its therapeutic index or alter its biological interactions.
Regioselective Functional Group Modifications of the Aminodeoxy Sugar
Regioselective modifications of the this compound aminodeoxy sugar have been explored to create novel derivatives. The amino group of this compound can undergo an imine formation reaction with the aldehyde of glucose, subsequently rearranging to yield N-fructosyl amphotericin B. wikipedia.org This reaction demonstrates efficiency across a variety of polyene macrolides. wikipedia.org
Further modifications involve the chemical glycosylation of the C3′ amino group of this compound, sometimes in conjunction with enzymatic glycosylation of the C4′ hydroxyl. wikipedia.orgwikipedia.org These combined approaches can lead to the formation of complex branched trisaccharides or tetrasaccharides. wikipedia.orgwikipedia.org Additionally, double-reductive alkylation of the this compound moiety in amphotericin B has resulted in derivatives exhibiting enhanced antifungal activity and significantly reduced hemotoxicity compared to the parent compound. lipidmaps.org Modifications such as replacing this compound with 2-deoxythis compound or 2-epi-mycosamine have also been investigated to enhance ergosterol (B1671047) specificity. wikipedia.org
Impact of Derivatization on Molecular Recognition Properties
Derivatization of this compound significantly influences the molecular recognition properties of the parent compound. N-glycosylation of D-mycosamine in polyenes can lead to antibiotic derivatives with comparable activity to the original compound but with reduced toxicity, improved water solubility, and enhanced bioavailability. lipidmaps.org
For instance, amphotericin B derivatives generated through double-reductive alkylation of this compound have demonstrated superior antifungal efficacy against both the wild-type Saccharomyces cerevisiae strain and an amphotericin B-resistant Candida albicans strain, coupled with a notable reduction in hemotoxicity. lipidmaps.org this compound is indispensable for the direct binding interaction with sterols, and its removal completely abrogates sterol binding, channel formation, and antifungal activity, underscoring its critical role in the mechanism of action of polyene macrolides like amphotericin B. nih.govscitoys.com It is hypothesized that the C41 carboxylate and/or this compound appendages of amphotericin B establish crucial polar interactions with the 3-β-hydroxyl group of a sterol, thereby stabilizing a direct amphotericin B/sterol complex. scitoys.com Conversely, N-acylation of the this compound appendage can lead to a substantial decrease in both antifungal and yeast permeabilizing activities. scitoys.com
Table 1: Impact of this compound Derivatization on Molecular Recognition Properties
| Derivatization Strategy | Impact on Toxicity | Impact on Activity | Other Effects |
| N-glycosylation | Reduced | Similar to parent | Increased water solubility, better bioavailability lipidmaps.org |
| Double-reductive alkylation | Significantly reduced hemotoxicity | Superior antifungal activity (e.g., against C. albicans resistant strains) lipidmaps.org | - |
| Deletion of this compound | - | Abolished | Abolished sterol binding, channel formation nih.govscitoys.com |
| N-acylation | - | Dramatic reduction | Reduced yeast permeabilizing activities scitoys.com |
| Replacement with 2-deoxythis compound or 2-epi-mycosamine | - | Increased ergosterol specificity | - wikipedia.org |
Semi-Synthetic and Chemoenzymatic Approaches for this compound-Bearing Compound Diversification
Semi-synthetic and chemoenzymatic methods offer promising avenues for diversifying this compound-bearing compounds, providing alternatives to purely chemical synthesis. Chemoenzymatic approaches have emerged as valuable complementary tools to traditional chemical synthesis for the production of glycosides, particularly over the last two decades. lipidmaps.org The utilization of multi-enzyme, one-pot reactions presents an attractive alternative to the extensive synthetic manipulations typically required for chemical glycosylation strategies. lipidmaps.org
A notable strategy involves combining enzymatic glycosylation of the C4′ hydroxyl of this compound with chemical glycosylation of its C3′ amino group, enabling the creation of branched trisaccharides or tetrasaccharides. wikipedia.orgwikipedia.org The biosynthesis of this compound in organisms such as Streptomyces noursei is understood to proceed via GDP-D-mannose. metabolomicsworkbench.org Biosynthetic gene clusters of polyene macrolides contain genes that encode proteins, such as AmphDIII and NysDIII, which exhibit homology to GDP-D-mannose 4,6-dehydratases. These enzymes are responsible for catalyzing the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. metabolomicsworkbench.org this compound is typically incorporated late in the biosynthetic pathway of polyene macrolides, a process mediated by glycosyltransferases like NysD1, which utilize GDP-mycosamine as a substrate. uni.lu Engineered strains of Streptomyces nodosus have been successfully employed for the biosynthesis of deoxyamphotericins and deoxyamphoteronolides. metabolomicsworkbench.org Research has also elucidated the impact of post-polyketide synthase (PKS) modifications on the toxicity, water solubility, and antifungal activity of polyenes, highlighting the importance of interactions such as salt bridges between the carboxylate and ammonium (B1175870) groups on this compound, and water bridges between this compound's hydroxyl groups. researchgate.net
Table 2: Key Enzymes and Precursors in this compound Biosynthesis
| Enzyme/Intermediate | Role in Biosynthesis | Source/Context | PubChem CID (if applicable) |
| GDP-D-mannose | Precursor for GDP-α-D-mycosamine biosynthesis | Streptomyces noursei, general researchgate.netmetabolomicsworkbench.org | 18396 wikipedia.orgufz.de |
| GDP-D-mannose 4,6-dehydratase (e.g., AmphDIII, NysDIII) | Catalyzes conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose | Polyene macrolide biosynthetic gene clusters metabolomicsworkbench.org | - |
| GDP-4-keto-6-deoxy-D-mannose | Intermediate in this compound biosynthesis | Proposed intermediate researchgate.netmetabolomicsworkbench.org | 135398621 metabolomicsworkbench.orguni.lunih.govhmdb.ca |
| GDP-3-keto-6-deoxy-D-mannose | Proposed intermediate in GDP-α-D-mycosamine formation (via isomerization from GDP-4-keto-6-deoxy-α-D-mannose) | Proposed in biosynthesis researchgate.net | Not found |
| This compound synthase | Catalyzes transamination in this compound biosynthesis | Proposed in biosynthesis researchgate.net | - |
| NysD1 (Glycosyltransferase) | Adds this compound residue from GDP-mycosamine to polyene macrolactones | Streptomyces noursei uni.lu | - |
Advanced Research Methodologies for Mycosamine Investigation
Molecular Biology and Genetic Engineering Approaches
Genetic manipulation of the producing organisms, primarily Streptomyces species, has been a cornerstone in understanding mycosamine biosynthesis. These techniques allow for precise investigation of gene function and pathway architecture.
Targeted Gene Inactivation and Deletion Studies for Pathway Elucidation
Targeted gene inactivation is a powerful strategy to confirm the function of specific genes within a biosynthetic cluster. By deleting a gene suspected of being involved in the pathway, researchers can observe the resulting metabolic changes, such as the absence of the final product or the accumulation of a biosynthetic intermediate.
In studies of nystatin (B1677061) biosynthesis in Streptomyces noursei, the deletion of genes within the nysD region provided direct evidence of their roles. nih.gov For instance, inactivation of nysDI, which encodes a putative glycosyltransferase, resulted in the production of nystatinolide, the aglycone core of nystatin, confirming nysDI's role in attaching the this compound moiety. nih.gov Similarly, deleting the homologous gene amphDI in the amphotericin-producing Streptomyces nodosus also led to the accumulation of the aglycone, amphoteronolide. nih.gov
Further studies targeting nysDII (an aminotransferase candidate) and nysDIII (a GDP-mannose dehydratase candidate) also led to the production of the nystatin aglycone, solidifying their essential roles in synthesizing the this compound sugar donor, GDP-mycosamine. nih.gov Deletion of the amphDIII gene in S. nodosus likewise demonstrated its necessity for this compound biosynthesis. nih.gov These experiments are crucial for assigning specific functions to genes within the cluster and mapping the biosynthetic pathway.
| Gene | Producing Organism | Encoded Enzyme (Predicted) | Inactivation Outcome |
| nysDI | Streptomyces noursei | Glycosyltransferase | Production of nystatinolide and 10-deoxynystatinolide nih.gov |
| nysDII | Streptomyces noursei | Aminotransferase | Production of nystatinolide nih.gov |
| nysDIII | Streptomyces noursei | GDP-d-mannose 4,6-dehydratase | Required for this compound biosynthesis nih.gov |
| amphDII | Streptomyces nodosus | Aminotransferase | Production of analogs with a neutral deoxyhexose sugar nih.gov |
| amphDIII | Streptomyces nodosus | GDP-d-mannose 4,6-dehydratase | Production of amphoteronolides nih.gov |
Heterologous Expression Systems for Recombinant Enzyme Production and Characterization
To study the specific biochemical activity of an enzyme in isolation, away from the complex cellular environment of its native host, researchers use heterologous expression systems. This involves cloning the gene of interest into a well-characterized host organism, such as Escherichia coli or Streptomyces lividans, to produce large quantities of the purified enzyme for in vitro analysis. researchgate.netmdpi.com
For example, the nysDIII gene from S. noursei, proposed to encode a GDP-d-mannose 4,6-dehydratase, was expressed in E. coli. nih.gov The resulting purified NysDIII protein was shown to successfully catalyze the conversion of GDP-d-mannose to its 4-keto-6-deoxy product, confirming its enzymatic function in the first step of this compound biosynthesis. nih.gov This approach allows for detailed characterization of enzyme kinetics, substrate specificity, and reaction mechanisms. However, challenges can arise, as seen in the coupled assay with NysDII (aminotransferase), where the recombinant protein's activity could not be confirmed, possibly due to suboptimal assay conditions or interference from purification tags. nih.gov
Biosynthetic Pathway Engineering for Novel this compound Derivatives and Analogues
With a foundational understanding of the this compound biosynthetic pathway, researchers can apply genetic engineering to create novel antibiotic derivatives. manchester.ac.uk This field, often termed combinatorial biosynthesis, involves modifying the genetic blueprint to alter the final chemical structure, with the goal of generating compounds with improved therapeutic properties, such as reduced toxicity or enhanced efficacy. nih.gov
One strategy involves altering the sugar moiety. Since the this compound sugar is critical for the biological activity of polyene antibiotics, modifying it is a key area of interest. nih.govnih.gov For example, by introducing glycosyltransferase genes from other pathways into a polyene producer, it is possible to attach different sugars to the macrolide core. The heterologous expression of glycosyltransferase genes nypY and pegA in Streptomyces nodosus and Streptomyces albidoflavus led to the production of disaccharide-modified versions of amphotericin and candicidin (B1668254), respectively. nih.gov Such modifications can influence the solubility and toxicity of the parent compound. nih.gov
Another approach is to modify the this compound biosynthetic genes themselves or swap them with genes from other pathways to generate novel amino sugars for attachment. This can lead to derivatives with altered biological activity profiles. nih.gov
Genome Mining and Bioinformatic Analyses for this compound-Related Gene Clusters
The advent of rapid DNA sequencing has enabled the use of genome mining and bioinformatics to discover new natural products. researchgate.netnih.gov Scientists can search vast genomic databases for biosynthetic gene clusters (BGCs) that resemble known pathways. researchgate.netfrontiersin.org For this compound, this involves searching for clusters containing genes homologous to known this compound biosynthetic enzymes, such as GDP-mannose dehydratases (like AmphDIII), aminotransferases (like AmphDII), and glycosyltransferases (like AmphDI). nih.gov
Bioinformatic tools like antiSMASH and SMURF can automatically scan genomes and identify potential secondary metabolite BGCs. frontiersin.orgescholarship.org By analyzing the gene content and organization, researchers can predict whether a cluster is likely to produce a polyene macrolide decorated with this compound or a related amino sugar. researchgate.netresearchgate.net This predictive approach has identified over 250 putative polyene BGCs, many of which may produce novel compounds that have not been discovered through traditional screening methods. researchgate.netnih.gov This strategy accelerates the discovery of new antibiotics and provides a rich source of novel enzymes for biosynthetic engineering. nih.gov
Enzymology and Mechanistic Studies
While genetic studies can imply gene function, enzymology provides direct proof by studying the biochemical transformations in a controlled, cell-free environment.
In Vitro Reconstitution of this compound Biosynthetic Steps
The ultimate confirmation of a biosynthetic pathway involves its reconstitution in vitro. This process uses purified enzymes (often obtained via heterologous expression) and substrates to carry out the biosynthetic steps in a test tube.
The proposed pathway for this compound starts with GDP-α-D-mannose. The first step, catalyzed by a GDP-α-D-mannose 4,6-dehydratase (e.g., NysDIII, AmphDIII), forms GDP-4-keto-6-deoxy-α-D-mannose. nih.govnih.gov This reaction has been successfully reconstituted in vitro. nih.gov
The subsequent steps are proposed to be an isomerization to GDP-3-keto-6-deoxy-α-D-mannose, followed by a transamination catalyzed by a this compound synthase (e.g., NysDII, AmphDII) to yield the final product, GDP-α-D-mycosamine. researchgate.netnih.gov While the biosynthesis of the related sugar GDP-α-D-perosamine has been fully reconstituted, the complete in vitro synthesis of GDP-α-D-mycosamine has proven more challenging. nih.gov This is partly because the enzyme responsible for the 3,4-ketoisomerization step has not been identified, and it has been suggested that this step may occur slowly and spontaneously without an enzyme. nih.gov Despite these challenges, the successful reconstitution of individual steps provides definitive evidence for enzyme function and allows for detailed mechanistic investigation.
Kinetic and Mechanistic Characterization of this compound Pathway Enzymes
The biosynthesis of this compound is a multi-step enzymatic process starting from the precursor GDP-D-mannose. Understanding the kinetics and reaction mechanisms of the enzymes in this pathway is crucial for applications in synthetic biology and the generation of novel polyene analogues. The pathway generally involves three key enzymatic activities: a dehydratase, an aminotransferase, and a glycosyltransferase, encoded by genes such as nysDIII, nysDII, and nysDI in the nystatin biosynthetic cluster, respectively. nih.gov
The investigation of these enzymes involves heterologous expression and purification, followed by in vitro assays to determine their function and catalytic parameters. While detailed kinetic data for the specific enzymes from polyene biosynthetic pathways are not extensively published, the principles of their characterization can be understood through studies of analogous enzymes.
The proposed biosynthetic pathway for this compound proceeds as follows:
Dehydration : GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by a GDP-mannose 4,6-dehydratase (e.g., NysDIII, AmphDIII). This reaction is the first committed step and involves the oxidation of the C4 hydroxyl group and subsequent dehydration. researchgate.net These enzymes are part of the short-chain dehydrogenase/reductase (SDR) family and typically require an NAD(P)+ cofactor. nih.govwikipedia.org
Isomerization : GDP-4-keto-6-deoxy-D-mannose is believed to undergo isomerization to GDP-3-keto-6-deoxy-D-mannose. This step may occur spontaneously without enzymatic catalysis.
Amination : A PLP-dependent aminotransferase (this compound synthase, e.g., NysDII, AmphDII) catalyzes the transfer of an amino group to the keto-sugar intermediate, forming GDP-mycosamine. researchgate.net
Glycosylation : Finally, a glycosyltransferase (e.g., NysDI, AmphDI) attaches the this compound moiety from the GDP-mycosamine donor to the polyene macrolactone aglycone. nih.gov
Kinetic characterization of these enzymes typically involves varying the substrate concentration and measuring the initial reaction velocity to determine key Michaelis-Menten parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and the catalytic rate constant (k_cat). ucl.ac.uklibretexts.org The K_m value reflects the substrate concentration at which the reaction rate is half of V_max, providing a measure of the enzyme's affinity for its substrate. ucl.ac.ukreddit.com The k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. nih.gov
Mechanistic studies, on the other hand, employ techniques like site-directed mutagenesis, structural biology, and isotope labeling to probe the roles of specific amino acid residues in the active site and to elucidate the chemical steps of catalysis. For instance, analysis of GDP-mannose 4,6-dehydratase has identified a conserved catalytic triad (B1167595) essential for its function. nih.gov
Due to the limited availability of published kinetic data for the specific this compound pathway enzymes, the following table presents data from a well-characterized analogous enzyme, GDP-d-glycero-α-d-manno-heptose 4,6-dehydratase from Campylobacter jejuni, which catalyzes a similar dehydration reaction. This serves to illustrate the type of quantitative data obtained from such enzymatic studies. nih.gov
| Enzyme Variant | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|
| Wild-Type | 1.6 ± 0.1 | 59 ± 9 | 2.7 × 10⁴ |
| S134A | <0.001 | - | - |
| E136Q | <0.001 | - | - |
| Y159F | 0.015 ± 0.001 | 470 ± 90 | 32 |
| K163M | 0.0050 ± 0.0002 | 170 ± 20 | 29 |
Data adapted from a study on GDP-d-glycero-α-d-manno-heptose 4,6-dehydratase, an enzyme analogous to those in the this compound pathway. nih.gov
Advanced Analytical Techniques for Structural and Conformational Elucidation
The definitive identification and characterization of this compound, both as an isolated molecule and as a glycosidic component of larger natural products, rely on a suite of advanced analytical techniques. These methods provide detailed information on atomic connectivity, molecular weight, functional groups, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
1D NMR Experiments : One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the starting point for structural analysis.
¹H NMR : This technique provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
¹³C NMR : This experiment reveals the number of non-equivalent carbons in a molecule and their chemical environment, indicating the types of functional groups present (e.g., C-O, C-N, C=O).
2D NMR Experiments : Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J_HH, ³J_HH). It is used to map out chains of connected protons, forming molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This definitively links each proton to its corresponding carbon atom, which is a critical step in assigning the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH, ³J_CH). HMBC is crucial for connecting the molecular fragments identified by COSY, often through quaternary carbons or heteroatoms.
By integrating the data from these experiments, researchers can piece together the complete structure of this compound and determine its point of attachment and stereochemistry within a larger molecule.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS, GC-MS, UPLC-QTOF-MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of this compound and its derivatives. When coupled with chromatographic separation methods (hyphenated techniques), it becomes a powerful tool for analyzing complex mixtures and identifying known and unknown compounds.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : This is a cornerstone technique for the analysis of this compound-containing compounds like amphotericin B in biological matrices. nih.gov The liquid chromatography step separates the components of a mixture, which are then ionized and analyzed by the mass spectrometer. In tandem MS (MS/MS), a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This fragmentation pattern provides structural information and enhances selectivity and sensitivity for quantification.
GC-MS (Gas Chromatography-Mass Spectrometry) : While less common for intact glycosides, GC-MS can be used to analyze derivatized or hydrolyzed this compound. The sample is vaporized and separated based on its boiling point and interactions with the GC column before being detected by the mass spectrometer. It is particularly useful for the analysis of volatile amine compounds.
UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) : This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govfrontiersin.org This accuracy allows for the unambiguous determination of the elemental formula of a molecule, which is invaluable for identifying novel this compound derivatives or metabolites. The UPLC front-end provides rapid and high-resolution separation, making it ideal for complex sample analysis. nih.gov
| Technique | Primary Application for this compound Analysis | Key Information Provided |
|---|---|---|
| LC-MS/MS | Quantification in biological fluids; Identification in complex mixtures | Molecular Weight, Structural Fragments, High Sensitivity |
| GC-MS | Analysis of derivatized or hydrolyzed this compound | Molecular Weight of volatile derivatives |
| UPLC-QTOF-MS | Identification of novel compounds; Impurity profiling | Highly Accurate Mass, Elemental Formula, High Resolution |
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis
Vibrational spectroscopy techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum acts as a molecular "fingerprint".
For this compound, FTIR can be used to confirm the presence of key functional groups:
O-H Stretching : A broad absorption band typically in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups.
N-H Stretching : The primary amine group in this compound will show characteristic stretching vibrations, often in the 3300-3500 cm⁻¹ region.
C-H Stretching : Absorptions in the 2850-3000 cm⁻¹ range are indicative of C-H bonds in the methyl and pyranose ring structures.
C-O Stretching : Strong absorption bands in the "fingerprint region" between 1000-1300 cm⁻¹ correspond to C-O single bond stretching, characteristic of the pyranose ring.
N-H Bending : Vibrations for the amine group can also be observed around 1590-1650 cm⁻¹.
While FTIR does not provide the detailed connectivity information that NMR does, it is a rapid, non-destructive technique that complements other methods by providing a quick survey of the functional groups present in a sample.
X-ray Crystallography and Computational Modeling for Molecular Complex Analysis
To understand how this compound interacts with its biological targets (e.g., enzymes, sterols) at an atomic level, X-ray crystallography and computational modeling are employed.
X-ray Crystallography : This technique provides the definitive three-dimensional structure of a molecule in its crystalline state. While obtaining a suitable crystal of isolated this compound can be challenging, the crystal structures of this compound-containing antibiotics, such as N-iodoacetylamphotericin B, have been solved. wikipedia.org This provided the absolute stereochemistry of the entire molecule, including the this compound moiety, and revealed its conformation when bound to the macrolide. This technique is also invaluable for determining the structure of this compound pathway enzymes, revealing the architecture of their active sites and how they bind substrates and cofactors.
Computational Modeling : Molecular modeling techniques, such as molecular dynamics (MD) simulations and docking, are used to study the behavior and interactions of this compound in a dynamic environment.
Docking : This method predicts the preferred orientation of this compound when it binds to a receptor, such as an enzyme's active site or a sterol molecule in a membrane.
Molecular Dynamics (MD) : MD simulations can model the movement of this compound and its receptor over time, providing insights into the stability of the complex, the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that are critical for binding, and the conformational changes that may occur upon binding. utah.edu These integrative approaches are crucial complements to experimental techniques for studying complex and dynamic molecular assemblies.
Biological Significance and Mechanistic Insights from Mycosamine Research
Mycosamine as a Key Structural Determinant in Natural Product-Membrane Interactions
This compound, a derivative of the amino sugar mannose, is a critical component of many polyene macrolide antibiotics, such as amphotericin B and nystatin (B1677061). Its presence is a key determinant in the interaction of these natural products with cell membranes, particularly their ability to bind to sterols, which is central to their biological activity.
Role in Sterol Binding and Membrane Association Mechanisms
Research has unequivocally demonstrated that the this compound moiety is indispensable for the binding of polyene macrolides to sterols within the cell membrane. Studies involving derivatives of amphotericin B where the this compound sugar has been removed show a complete loss of both sterol binding and antifungal activity nih.gov. This highlights that the polyene macrolide's ability to associate with and disrupt fungal membranes is critically dependent on this sugar appendage.
The interaction is thought to be stabilized by a network of hydrogen bonds. Specifically, the hydroxyl groups of this compound, along with the carboxyl group on the macrolide ring, are proposed to form key polar interactions with the 3-β-hydroxyl group of sterols nih.gov. This initial binding is a crucial step that facilitates the subsequent insertion of the polyene into the lipid bilayer and the formation of ion channels, which ultimately leads to cell death. The this compound moiety, therefore, acts as an anchor, securing the antibiotic to the membrane surface and enabling its disruptive action.
The orientation of the this compound in relation to the macrolide ring also plays a significant role in its interaction with membrane sterols. Studies with conformationally restricted derivatives of amphotericin B have shown that altering the spatial arrangement of the this compound can significantly impact its sterol selectivity and channel-forming activity nih.gov.
| Polyene Macrolide Derivative | This compound Presence | Sterol Binding | Antifungal Activity |
| Amphotericin B | Yes | Yes | High |
| Amphotericin B (this compound removed) | No | No | None |
| Natamycin | Yes | Yes | High |
| Natamycin (this compound removed) | No | No | None |
Contribution to Molecular Recognition and Specificity in Biological Systems
A crucial aspect of the therapeutic efficacy of polyene macrolides is their selective toxicity towards fungal cells over mammalian cells. This selectivity is largely attributed to the higher affinity of these antibiotics for ergosterol (B1671047), the primary sterol in fungal cell membranes, compared to cholesterol, the predominant sterol in mammalian cell membranes. The this compound moiety is a key contributor to this molecular recognition and specificity.
The structural differences between ergosterol and cholesterol, particularly in the side chain, are thought to be exploited by the this compound-containing polyene macrolides. The more rigid side chain of ergosterol may allow for a more favorable interaction with the this compound and the macrolide backbone, leading to a more stable complex nih.gov.
Hydrogen bonding plays a critical role in this selective recognition. It has been proposed that a hydrogen bond between the 2'-hydroxyl group of this compound and the 3-β-hydroxyl group of ergosterol is a key interaction that stabilizes the complex nih.gov. Studies with amphotericin B derivatives lacking the 2'-hydroxyl group on the this compound have shown a significant reduction in cholesterol binding, while the interaction with ergosterol remains strong nih.gov. This suggests that this specific hydrogen bond is more critical for the interaction with cholesterol, and its absence enhances the selectivity for ergosterol.
The orientation of the this compound moiety is also a determining factor in sterol preference. Conformationally restricted derivatives of amphotericin B have demonstrated that a specific outward-pointing orientation of the this compound is associated with higher ergosterol selectivity nih.gov. This precise positioning allows for optimal interaction with ergosterol in the fungal membrane.
| Sterol | Key Structural Features | Interaction with this compound-Containing Polyenes |
| Ergosterol | Rigid side chain, specific double bond pattern | Higher affinity, more stable complex formation |
| Cholesterol | Flexible side chain | Lower affinity, less stable complex formation |
This compound in the Context of Microbial Physiology and Metabolism (e.g., in polyene macrolide producer organisms)
This compound is a rare deoxyamino sugar that, outside of its role in the structure of polyene macrolides, is not commonly found in other natural products nih.gov. Its biosynthesis is a specialized metabolic pathway within the producer organisms, primarily bacteria of the genus Streptomyces. Understanding this pathway is crucial for efforts to engineer novel polyene macrolides with improved properties.
The biosynthesis of this compound begins with the precursor GDP-mannose, which is derived from primary metabolism nih.govresearchgate.net. A series of enzymatic reactions then converts GDP-mannose into GDP-mycosamine. The key enzymes involved in this pathway are encoded by a set of genes typically found within the biosynthetic gene cluster of the polyene macrolide. These enzymes include:
GDP-mannose dehydratase: This enzyme catalyzes the conversion of GDP-mannose to GDP-4-keto-6-deoxy-D-mannose.
Aminotransferase: This enzyme is responsible for the introduction of the amino group at the C-3 position.
Glycosyltransferase: This enzyme attaches the activated this compound sugar (GDP-mycosamine) to the macrolactone ring of the polyene nih.gov.
Genetic studies involving the inactivation of the genes encoding these enzymes in Streptomyces species have confirmed their roles in this compound biosynthesis and attachment. Such mutations result in the production of the polyene aglycone without the this compound sugar, leading to a dramatic reduction or complete loss of antifungal activity nih.gov. This further underscores the critical role of this compound in the biological function of these antibiotics. The metabolic investment by the producer organism to synthesize and attach this specific sugar highlights its evolutionary importance for the antifungal efficacy of the final natural product.
Emerging Research Directions in this compound Chemical Biology
The central role of this compound in the activity and selectivity of polyene macrolides has made it a key target for research in chemical biology. Emerging research directions are focused on leveraging a deeper understanding of this compound's function to develop new and improved antifungal agents.
One promising area is the use of synthetic biology to modify the this compound structure. By manipulating the biosynthetic pathway of this compound, researchers aim to create novel analogues of polyene macrolides with enhanced properties. For example, the synthesis of derivatives with altered stereochemistry at the 2'-position of this compound, such as 2'-epi-mycosamine, has been shown to increase the specificity for ergosterol over cholesterol, potentially leading to drugs with lower toxicity mdpi.com. Similarly, the creation of 2'-deoxythis compound analogues has also demonstrated improved ergosterol selectivity mdpi.com.
Another avenue of exploration is the glycosylation of this compound . Medicinal chemistry and synthetic biology approaches are being used to attach additional sugar moieties to the this compound. These modifications can improve the pharmacological properties of the parent polyene macrolide, such as increased water solubility and reduced toxicity nih.gov.
The development of chemical probes based on this compound or this compound-containing molecules is another active area of research. These probes can be used to study the interactions of polyene macrolides with cell membranes and their components in greater detail. Fluorescently labeled probes, for instance, could allow for the visualization of the binding and localization of these antibiotics within fungal cells, providing valuable insights into their mechanism of action.
Finally, the enzymes involved in this compound biosynthesis represent potential targets for the development of novel antifungal drugs . Inhibiting the production of this compound would prevent the formation of functional polyene macrolides, thereby abrogating their antifungal activity. The development of specific inhibitors for the GDP-mannose dehydratase or the this compound glycosyltransferase could provide a new strategy for combating fungal infections.
| Research Direction | Approach | Potential Outcome |
| This compound Analogue Synthesis | Synthetic biology and genetic engineering of the biosynthetic pathway. | Creation of polyene macrolides with improved ergosterol selectivity and reduced toxicity. |
| This compound Glycosylation | Attaching additional sugar moieties to the this compound. | Enhanced water solubility and improved pharmacological profiles of antifungal agents. |
| Development of Chemical Probes | Synthesis of fluorescently or otherwise tagged this compound derivatives. | Deeper understanding of the molecular interactions and mechanism of action of polyene macrolides. |
| Inhibition of this compound Biosynthesis | Targeting key enzymes in the this compound production pathway. | Development of novel antifungal drugs with a new mechanism of action. |
Q & A
Basic Research Questions
Q. What are the key structural features of mycosamine, and how do they contribute to its role in antifungal agents like amphotericin B?
- Methodological Answer : this compound, a 3-amino-3,6-dideoxy-D-mannose sugar, is characterized using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Its axial C2′-OH and C3′-NH₂ groups are critical for hydrogen bonding with ergosterol in fungal membranes, as shown in structure-activity relationship (SAR) studies of amphotericin B (AmB) derivatives . For example, methylation of the C2′-OH reduces antifungal activity by 50-fold, highlighting its role in stabilizing sterol interactions .
Q. How is this compound biosynthesized in actinomycetes, and what genetic tools are used to study its pathway?
- Methodological Answer : this compound biosynthesis in Streptomyces noursei involves gene clusters nysDI (glycosyltransferase), nysDII (aminotransferase), and nysDIII (mannose-4,6-dehydratase). Gene deletion studies (e.g., ΔnysDII) combined with LC-MS analysis of nystatinolides confirm the loss of this compound attachment, leading to reduced antifungal activity . Complementation experiments restore biosynthesis, validating enzymatic roles .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the role of this compound’s C2′-OH in amphotericin B’s mechanism of action?
- Methodological Answer : Stereochemical analogs of this compound (e.g., C2′-epi-mycosamine or C2′-O-methyl derivatives) are synthesized via modified glycosylation protocols using C2′-mycosamine donors . Antifungal activity is assessed using yeast minimum inhibitory concentration (MIC) assays and liposome-based ion channel formation studies. Molecular dynamics simulations further analyze sterol binding conformations, revealing that C2′-OH methylation disrupts hydrogen-bonding networks critical for pore stability .
Q. How can conflicting hypotheses about this compound’s role in sterol binding be resolved?
- Methodological Answer : Comparative studies using this compound-deficient AmB analogs (e.g., AmB aglycone) and biophysical techniques (e.g., surface plasmon resonance or fluorescence anisotropy) quantify sterol binding affinities. For instance, Burke et al. demonstrated that this compound is essential for ergosterol binding and ion channel assembly, while the carboxylate group is dispensable . Conflicting models are tested by correlating binding data with cytotoxicity assays in sterol-deficient fungal strains .
Q. What methodologies are used to validate the purity and structural integrity of synthetic this compound derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) isolates this compound derivatives, while mass spectrometry (MS) confirms molecular weights (e.g., m/z 928.235 for candicidin derivatives) . Nuclear Overhauser effect (NOE) NMR experiments resolve stereochemical ambiguities, particularly for C2′ and C3′ configurations .
Methodological and Data Analysis Questions
Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer : SAR studies require systematic modifications (e.g., functional group substitutions, stereochemical inversions) followed by hierarchical testing:
In vitro assays : MIC tests against Candida albicans and hemolytic activity assays to assess therapeutic index .
Biophysical studies : Circular dichroism (CD) spectroscopy to monitor conformational changes in AmB derivatives upon sterol binding .
Computational modeling : Density functional theory (DFT) calculations to predict lowest-energy conformers and steric clashes .
Q. What statistical approaches address variability in antifungal activity data for this compound-modified compounds?
- Methodological Answer : Normalize MIC data using internal standards (e.g., amphotericin B as a positive control) and apply multivariate regression to account for batch-to-batch variability in compound synthesis. For liposome assays, use repeated-measures ANOVA to compare ion leakage kinetics across derivatives .
Conflict Resolution in Literature
Q. How do researchers reconcile discrepancies between historical and contemporary models of this compound’s function?
- Methodological Answer : Critical reappraisal of historical data (e.g., early studies proposing hydrogen bonding as the sole role of C2′-OH) is conducted using modern techniques like cryo-EM to visualize AmB-sterol complexes. For example, Croatt et al. demonstrated that C2′-OH configuration is irrelevant to activity, challenging earlier hypotheses . Meta-analyses of SAR data across 20+ studies identify consistent trends, such as the necessity of the C3′-NH₂ group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
